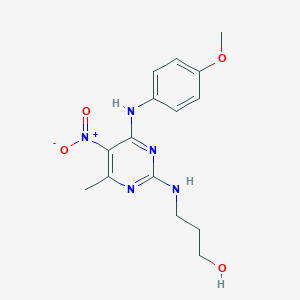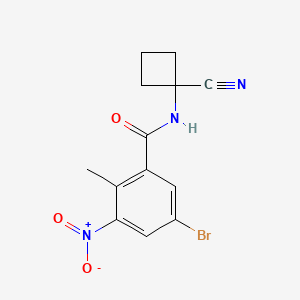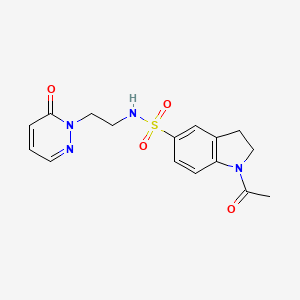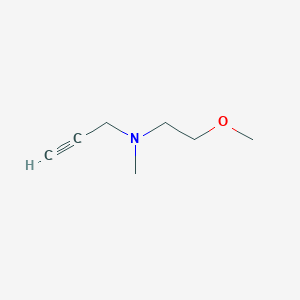
3-((4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-1-ol is a chemical compound with potential applications in scientific research. This compound is also known by its chemical name, MPN.
Mechanism of Action
MPN works by binding to the target protein and undergoing a conformational change upon interaction with its binding partner. This conformational change results in a change in the fluorescence properties of MPN, which can be detected and measured. The change in fluorescence can be used to monitor the interaction between the target protein and its binding partner.
Biochemical and Physiological Effects:
MPN does not have any known biochemical or physiological effects on its own. It is used as a tool for studying protein-protein interactions and does not interact with any biological systems directly.
Advantages and Limitations for Lab Experiments
The advantages of using MPN in lab experiments include its high sensitivity and specificity for detecting protein-protein interactions. MPN is also compatible with a variety of biological systems and can be used in both in vitro and in vivo experiments. The limitations of using MPN include its cost and the need for specialized equipment for measuring fluorescence.
Future Directions
There are several future directions for the use of MPN in scientific research. One potential application is in the study of protein-protein interactions involved in cancer biology. MPN can be used to study the interaction between proteins involved in tumor growth and metastasis. Another potential application is in the study of protein-protein interactions involved in neurodegenerative diseases. MPN can be used to study the interaction between proteins involved in the formation of protein aggregates in diseases such as Alzheimer's and Parkinson's. Finally, MPN can be used in the development of new therapeutics that target protein-protein interactions.
Synthesis Methods
The synthesis method of MPN involves the reaction of 4-((4-methoxyphenyl)amino)-6-methyl-5-nitropyrimidine-2-amine with 3-bromopropan-1-ol in the presence of a base. The reaction yields 3-((4-((4-methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-1-ol. This compound can be purified by column chromatography to obtain a pure product.
Scientific Research Applications
MPN has potential applications in scientific research as a tool for studying protein-protein interactions. MPN can be used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo. The compound can be conjugated to a protein of interest and used to study its interaction with other proteins. MPN has been used to study the interaction between the proteins involved in DNA damage response and repair.
properties
IUPAC Name |
3-[[4-(4-methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-10-13(20(22)23)14(19-15(17-10)16-8-3-9-21)18-11-4-6-12(24-2)7-5-11/h4-7,21H,3,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCSFVXNXHHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCO)NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)

![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)
![Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-](/img/structure/B2354354.png)

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)


